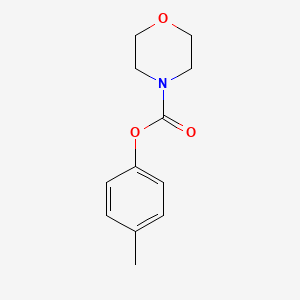
1-(2,4-dimethylbenzyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylbenzyl)-4-(2-pyridinyl)piperazine is a compound of interest in various chemical and pharmacological studies due to its unique structure and potential applications. Its synthesis, structure, and properties have been explored to understand its behavior and potential utility in different fields, excluding its use as a drug and related pharmacodynamics and pharmacokinetics.
Synthesis Analysis
The synthesis of derivatives similar to 1-(2,4-dimethylbenzyl)-4-(2-pyridinyl)piperazine involves multiple steps, including the preparation of dihydroisothiazolo pyridine derivatives containing substituted piperazinylalkyl moieties. These processes are characterized by their efficiency in generating compounds with specific structural features, showcasing the versatility of synthetic routes in accessing targeted molecular frameworks (Malinka, 1990).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, reveals crystallization in the monoclinic system, providing insights into the conformational preferences and structural determinants that influence the molecular arrangement and stability in the solid state (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical behavior of 1-(2,4-dimethylbenzyl)-4-(2-pyridinyl)piperazine derivatives involves various reactions, including those leading to antipsychotic activity through the modification of the piperazine moiety. These reactions underscore the compound's relevance in the synthesis of molecules with potential biological activity (Malinka, 1990).
Physical Properties Analysis
While specific studies on the physical properties of 1-(2,4-dimethylbenzyl)-4-(2-pyridinyl)piperazine were not identified, research on similar compounds provides valuable information on crystalline structures, including cell constants and space groups, which are crucial for understanding the physical characteristics and stability of these molecules (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties of related piperazine derivatives, including their synthesis and pharmacological effects, offer insights into the functional groups' roles and the impact of structural variations on the compounds' reactivity and potential biological activities. These studies highlight the importance of chemical modifications in tailoring the properties of piperazine-based compounds for specific applications (Ashimori et al., 1991).
Propriétés
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-6-7-17(16(2)13-15)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSNXISLIJXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5663517.png)
![5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5663522.png)
![4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5663529.png)




![1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5663585.png)
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)
![[(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5663605.png)


![(6-bromo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B5663616.png)
![methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B5663623.png)